molecular formula C4H4Cl3FO2S B14260152 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione CAS No. 206362-76-7

3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14260152
CAS No.: 206362-76-7
M. Wt: 241.5 g/mol
InChI Key: LJEIIIWAHVEMKR-UHFFFAOYSA-N
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Description

3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is a chemical compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with chlorinating and fluorinating agents. One common method includes the use of sulfur dichloride and fluorine gas under controlled conditions to introduce the chlorine and fluorine atoms into the thiolane ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4-Trichloro-4-(pentachloroethoxy)-1lambda~6~-thiolane-1,1-dione
  • Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
  • Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-

Uniqueness

3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is unique due to its specific arrangement of chlorine and fluorine atoms on the thiolane ring. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

206362-76-7

Molecular Formula

C4H4Cl3FO2S

Molecular Weight

241.5 g/mol

IUPAC Name

3,3,4-trichloro-4-fluorothiolane 1,1-dioxide

InChI

InChI=1S/C4H4Cl3FO2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2

InChI Key

LJEIIIWAHVEMKR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)(Cl)Cl)(F)Cl

Origin of Product

United States

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